molecular formula C14H15ClN4O B2755706 2-(2-chlorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2309313-42-4

2-(2-chlorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B2755706
CAS No.: 2309313-42-4
M. Wt: 290.75
InChI Key: HKQJLZBGGUXUOZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a synthetic organic compound that belongs to the class of azetidinones. This compound is characterized by the presence of a 2-chlorophenyl group, a 1,2,3-triazole ring, and an azetidinone moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the azetidinone moiety: This step involves the reaction of the triazole intermediate with an appropriate azetidinone precursor under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the azetidinone moiety.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Products may include oxidized derivatives of the triazole or azetidinone rings.

    Reduction: Reduced forms of the azetidinone ring, such as alcohols.

    Substitution: Substituted derivatives of the 2-chlorophenyl group.

Scientific Research Applications

2-(2-chlorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, while the azetidinone moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: 2-(2-chlorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is unique due to its specific combination of a 2-chlorophenyl group, a 1,2,3-triazole ring, and an azetidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)7-14(20)18-8-11(9-18)10-19-6-5-16-17-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQJLZBGGUXUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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